Cas no 2899-02-7 (1,3-dichloro-1,3-bis(2,4,6-trichlorophenyl)urea)

1,3-dichloro-1,3-bis(2,4,6-trichlorophenyl)urea structure
2899-02-7 structure
Product Name:1,3-dichloro-1,3-bis(2,4,6-trichlorophenyl)urea
CAS-nummer:2899-02-7
MF:C13H4Cl8N2O
MW:487.807655334473
CID:1437059
PubChem ID:76176
Update Time:2025-04-20

1,3-dichloro-1,3-bis(2,4,6-trichlorophenyl)urea Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-dichloro-1,3-bis(2,4,6-trichlorophenyl)urea
    • N,N'-dichloro-bis(2,4,6-trichlorophenyl)urea
    • n,n'-dichlorobis(2,4,6-trichlorophenyl)urea
    • N,N'-dichloro-N,N'-bis-(2,4,6-trichloro-phenyl)-urea
    • AC1Q3VEX
    • CC 2
    • AR-1K1858
    • NSC56765
    • N,N'-dichloro bis(2,4,6-trichlorophenyl)urea
    • AC1L2QC7
    • N,N'-dichlorobis(2,4,6-trichlorodiphenyl)urea
    • N,N'-dichlorobis(2,4,6-trichlorophenyl) urea
    • N,N'-Dichlor-N,N'-bis-(2,4,6-trichlor-phenyl)-harnstoff
    • N,N'-dichloro-bis(2,4,6-trichlorophenyl)urea; n,n'-dichlorobis(2,4,6-trichlorophenyl)urea; N,N'-dichloro-N,N'-bis-(2,4,6-trichloro-phenyl)-urea; AC1Q3VEX; CC 2; AR-1K1858; NSC56765; N,N'-dichloro bis(2,4,6-trichlorophenyl)urea; AC1L2QC7; N,N'-dichlorobis(2,4,6-trichlorodiphenyl)urea; N,N'-dichlorobis(2,4,6-trichlorophenyl) urea; N,N'-Dichlor-N,N'-bis-(2,4,6-trichlor-phenyl)-harnstoff; N,N'-dichlorobis(2,4,6-trichlorophenyl)urea;
    • NSC-56765
    • N,N'-dichloro-bis(2,4,6-trichlorophenyl) urea
    • Urea,N'-dichloro-N,N'-bis(2,4,6-trichlorophenyl)-
    • Carbanilide, N,N',2,2',4,4',6,6'-octachloro-
    • Carbanilide,N',2,2',4,4',6,6'-octachloro-
    • NSC 56765
    • PQPYGYHIBMHXPC-UHFFFAOYSA-N
    • 2899-02-7
    • N,N'-Dichloro-N,N'-bis(2,4,6-trichlorophenyl)urea
    • DTXSID4062690
    • Urea, N,N'-dichloro-N,N'-bis(2,4,6-trichlorophenyl)-
    • SCHEMBL20503204
    • Inchi: 1S/C13H4Cl8N2O/c14-5-1-7(16)11(8(17)2-5)22(20)13(24)23(21)12-9(18)3-6(15)4-10(12)19/h1-4H
    • InChI-sleutel: PQPYGYHIBMHXPC-UHFFFAOYSA-N
    • LACHT: ClN(C(N(C1C(=CC(=CC=1Cl)Cl)Cl)Cl)=O)C1C(=CC(=CC=1Cl)Cl)Cl

Berekende eigenschappen

  • Exacte massa: 483.78362
  • Monoisotopische massa: 483.783
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 2
  • Complexiteit: 396
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.9
  • Topologisch pooloppervlak: 23.6Ų

Experimentele eigenschappen

  • Dichtheid: 1.7281 (rough estimate)
  • Kookpunt: 535°Cat760mmHg
  • Vlampunt: 277.4°C
  • Brekindex: 1.5940 (estimate)
  • PSA: 23.55
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海嵘奥生物技术有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
上海嵘奥生物技术有限公司
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.